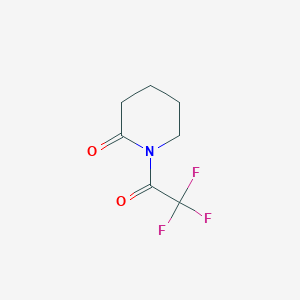

1-(Trifluoroacetyl)piperidin-2-one

描述

1-(Trifluoroacetyl)piperidin-2-one is a derivative of 2-piperidone (B129406) (also known as δ-valerolactam), where the hydrogen atom on the nitrogen is substituted with a trifluoroacetyl group. This substitution creates a highly activated N-acyl lactam, a class of compounds known for their unique reactivity and utility as synthetic intermediates. The molecule's structure is characterized by a six-membered saturated ring containing an amide functional group (a lactam), with the nitrogen atom acylated by a trifluoromethylcarbonyl moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₃NO₂ |

| Molecular Weight | 195.14 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

Note: Some properties are estimated based on the chemical structure and data from isomeric compounds due to the limited specific literature on this exact molecule.

Piperidinone ring systems are a fundamental class of N-heterocycles that serve as crucial building blocks in organic synthesis. arctomsci.com The piperidine (B6355638) scaffold is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, and in numerous pharmaceutically active compounds. sigmaaldrich.comgoogle.com Piperidinones, as the oxidized congeners of piperidines containing a ketone or lactam functionality, are valuable precursors for accessing these complex molecular architectures. sigmaaldrich.com

Specifically, the 2-piperidone (δ-valerolactam) framework is a six-membered cyclic amide. sigmaaldrich.comstenutz.eu It is considered a fine chemical intermediate with broad applications in medicine and materials science. google.com The synthesis of the 2-piperidone ring can be achieved through various methods, including the Beckmann rearrangement of cyclopentanone (B42830) oxime or, as described in some modern procedures, through the rearrangement of N-hydroxy-cyclopentyl imine derivatives in an alkaline aqueous solution, which offers a more environmentally benign alternative to traditional methods using strong acids. google.com The presence of the lactam functionality within the ring provides a handle for diverse chemical transformations, including reduction to form piperidines, hydrolysis to yield aminocaproic acid derivatives, and N-functionalization to modulate reactivity and properties.

The introduction of a trifluoroacetyl (-COCF₃) group onto the nitrogen atom of a heterocycle dramatically alters its electronic properties and chemical reactivity. The trifluoromethyl (CF₃) moiety is one of the most powerful electron-withdrawing groups in organic chemistry, a consequence of the high electronegativity of fluorine atoms.

When attached to the nitrogen of an amide or lactam, the trifluoroacetyl group serves several key functions:

Activation of the Carbonyl Group: The strong inductive effect of the -CF₃ group withdraws electron density from the adjacent carbonyl, rendering the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack. This makes N-trifluoroacetyl amides and lactams significantly more reactive than their non-fluorinated acetyl or alkyl counterparts.

Protecting Group: The trifluoroacetyl group can be used as a protecting group for amines. researchgate.net It is stable under various conditions but can be removed under specific, often mild, basic conditions (e.g., using potassium carbonate in methanol). google.com

Modification of Biological Activity: In medicinal chemistry, the incorporation of trifluoromethyl groups is a common strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.gov While not all N-trifluoroacetyl derivatives show enhanced activity, the functional group is a key component in the design of new pharmacological agents. nih.gov

A general method for the preparation of trifluoroacetyl-substituted cyclic amines involves the reaction of the parent heterocycle with trifluoroacetic anhydride (B1165640) in the presence of an organic base. google.com This route is noted for its use of inexpensive reagents, operational convenience, and high yields under mild conditions. google.com

The specific role of this compound as a synthetic intermediate is defined by the combination of its structural features. While detailed research reports focusing exclusively on this molecule are not abundant, its reactivity can be inferred from the established principles of N-acyl lactam chemistry. The presence of the N-trifluoroacetyl group makes it a highly activated lactam.

This activation positions this compound as a potent acylating agent and a precursor for ring-opening reactions. Its potential applications as a synthetic intermediate include:

Synthesis of Functionalized Amino Acids: Nucleophilic attack at the highly electrophilic lactam carbonyl by various nucleophiles (e.g., alcohols, amines, organometallic reagents) would lead to the cleavage of the endocyclic amide bond. This ring-opening process would generate derivatives of 5-aminopentanoic acid, where the amine is protected by the trifluoroacetyl group and the carboxylic acid is transformed into an ester, amide, or ketone, respectively. This provides a pathway to complex, non-proteinogenic amino acid derivatives.

Formation of Complex Heterocycles: The reactive nature of the N-acyl lactam can be harnessed in cycloaddition reactions or in sequences involving intramolecular reactions, where the piperidinone ring serves as a scaffold to build more elaborate molecular architectures.

While isomers such as 3-(2,2,2-Trifluoroacetyl)piperidin-2-one are commercially available, the specific utility and reaction pathways for the N-acylated title compound remain a subject for further exploration in synthetic methodology. bldpharm.comepa.gov The compound represents a potentially valuable but underexplored building block in advanced organic synthesis.

Table 2: Compound Names Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not Available | C₇H₈F₃NO₂ |

| 2-Piperidone (δ-Valerolactam) | 675-20-7 | C₅H₉NO |

| 1-(Trifluoroacetyl)piperidine | 340-07-8 | C₇H₁₀F₃NO |

Structure

3D Structure

属性

CAS 编号 |

94363-58-3 |

|---|---|

分子式 |

C7H8F3NO2 |

分子量 |

195.14 g/mol |

IUPAC 名称 |

1-(2,2,2-trifluoroacetyl)piperidin-2-one |

InChI |

InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(11)12/h1-4H2 |

InChI 键 |

GEPLDFXBBIXQLL-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(C(=O)C1)C(=O)C(F)(F)F |

产品来源 |

United States |

Synthetic Methodologies for 1 Trifluoroacetyl Piperidin 2 One and Its Key Analogues

Strategies for Piperidin-2-one Ring Construction

The formation of the six-membered piperidin-2-one (valerolactam) ring is a foundational step. Various synthetic methods can be employed, primarily revolving around cyclization reactions.

Lactamization Approaches and Cyclization Reactions

Intramolecular cyclization is a common and effective method for synthesizing the piperidin-2-one scaffold. mdpi.com This typically involves the ring-closure of a linear precursor containing an amine and a carboxylic acid derivative. One classic approach is the Beckmann rearrangement of cyclopentanone (B42830) oxime, often under strong acidic conditions. google.com However, alternative methods using milder conditions have been developed. For instance, N-hydroxy-cyclopentyl imine can be rearranged in an alkaline aqueous solution with p-toluenesulfonyl chloride to yield 2-piperidone (B129406). google.com

Another key strategy is the intramolecular cyclization of 5-aminopentanoic acid derivatives. For example, 5-bromo-pentanoic acid can be reacted with an aniline (B41778) derivative, such as 4-iodoaniline, to form an amide intermediate which then undergoes base-mediated cyclization to the corresponding N-substituted piperidin-2-one. google.com

The following table summarizes common lactamization approaches:

| Starting Material | Reagents and Conditions | Product | Reference |

| Cyclopentanone Oxime | Strong Acid (e.g., Sulfuric Acid) | Piperidin-2-one | google.com |

| N-Hydroxy-cyclopentyl imine | p-Toluenesulfonyl chloride, Alkaline aqueous solution | Piperidin-2-one | google.com |

| 5-Bromovaleryl chloride and an amine | 1. Coupling 2. Base-mediated cyclization | N-Substituted piperidin-2-one | google.com |

Ring-Closing Metathesis in Piperidinone Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic compounds, including piperidinones. nih.gov This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cyclic olefin. nih.govnih.gov For the synthesis of piperidinone precursors, an appropriate acyclic amino diene can be subjected to RCM to construct the six-membered ring. orgsyn.org

While highly effective, a common side reaction in RCM is alkene isomerization, which can be influenced by the catalyst, reaction time, and temperature. orgsyn.org The choice of catalyst, such as a Hoveyda-Grubbs catalyst, can be crucial for achieving high efficiency and stereoselectivity. organic-chemistry.org RCM offers the advantage of creating carbon-carbon double bonds within the ring, providing a handle for further functionalization. nih.gov

Introduction of the N-Trifluoroacetyl Moiety

Once the piperidin-2-one ring is formed, the next critical step is the introduction of the trifluoroacetyl group at the nitrogen atom.

Trifluoroacetylation Reagents and Reaction Conditions

Trifluoroacetic anhydride (B1165640) (TFAA) is the most commonly used reagent for the trifluoroacetylation of amines and lactams. wikipedia.orgchemicalbook.com It is a highly reactive and volatile liquid that readily reacts with the nitrogen of the piperidin-2-one ring to form the corresponding N-trifluoroacetyl derivative. wikipedia.orgchemicalbook.comsigmaaldrich.com The reaction is typically carried out in an appropriate solvent, and sometimes a non-nucleophilic base is added to scavenge the trifluoroacetic acid byproduct. sigmaaldrich.com

Other trifluoroacetylating agents include trifluoroacetyl chloride, although its gaseous nature makes it less convenient to handle. wikipedia.org The reaction with TFAA is generally facile and provides a direct route to introduce the trifluoroacetyl group. chemicalbook.com

Table of Trifluoroacetylation Reagents:

| Reagent | Properties | Typical Conditions |

| Trifluoroacetic Anhydride (TFAA) | Colorless liquid, highly reactive | With or without a non-nucleophilic base in an inert solvent |

| Trifluoroacetyl Chloride | Gas, reactive | Less common due to handling difficulties |

Chemo- and Regioselective N-Acylation Strategies

When the piperidin-2-one substrate contains other reactive functional groups, chemo- and regioselectivity become important considerations. The acylation of the lactam nitrogen is generally favored due to its nucleophilicity. In cases where a molecule contains multiple amine functionalities, selective N-acylation can sometimes be achieved by controlling the reaction conditions, such as temperature and the stoichiometry of the acylating agent. google.com For substrates with both amine and hydroxyl groups, the more nucleophilic amine will typically react preferentially with TFAA. chemicalbook.com The inherent reactivity of the lactam nitrogen in piperidin-2-one generally allows for straightforward N-trifluoroacetylation.

Advanced Synthetic Routes to Substituted 1-(Trifluoroacetyl)piperidin-2-one Derivatives

The synthesis of substituted this compound derivatives allows for the exploration of structure-activity relationships in various applications. These routes often involve the synthesis of a substituted piperidin-2-one ring followed by N-trifluoroacetylation.

A variety of methods exist for preparing substituted piperidines and piperidinones. mdpi.comnih.govnih.gov These include:

Cyclization of functionalized linear precursors: Starting with appropriately substituted 5-aminopentanoic acid analogues allows for the direct construction of substituted piperidin-2-one rings. nih.gov

Modification of pre-formed piperidinone rings: Functionalization of the piperidin-2-one ring at various positions can be achieved through reactions such as alkylation, arylation, or conjugate addition to α,β-unsaturated lactams. nih.govyoutube.com

Cycloaddition reactions: [4+2] cycloadditions can be employed to construct the six-membered ring with inherent stereochemical control. nih.gov

For example, a substituted piperidin-2-one can be prepared and then subjected to trifluoroacetylation with TFAA to yield the final substituted this compound derivative. google.com The versatility of these methods allows for the synthesis of a diverse library of compounds for further investigation.

An in-depth exploration of the synthetic routes toward this compound and its analogues reveals a variety of chemical strategies. These methodologies range from the construction of the core piperidinone ring via multicomponent reactions to the stereoselective synthesis of chiral derivatives and direct derivatization of pre-existing piperidinone scaffolds.

1 Synthesis via Lactam Reduction and Multicomponent Reactions

The synthesis of the this compound scaffold can be approached by first constructing the fundamental piperidin-2-one ring, which is subsequently acylated. Multicomponent reactions (MCRs) offer an efficient pathway to highly substituted 2-piperidones. A notable example is a five-component reaction that utilizes aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297). nih.gov This method provides convenient access to polysubstituted 2-piperidinones with high diastereoselectivity. nih.gov The Knoevenagel condensation-Michael addition-Mannich cascade involved in this process generates complex piperidinone structures in moderate to high yields. nih.gov For instance, the reaction of benzaldehyde, malononitrile, and ammonium acetate in ethanol (B145695) produces alkyl (3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diphenylpiperidine-3-carboxylates. nih.gov

While these MCRs typically yield N-unsubstituted piperidones, the resulting lactam can be subsequently N-trifluoroacetylated. This derivatization is commonly achieved using trifluoroacetic anhydride (TFAA), often in the presence of a base. A patented method describes the N-trifluoroacetylation of cyclic amines by dissolving the substrate in a solvent like dichloromethane (B109758) and adding trifluoroacetic anhydride and an organic base. google.com This two-step sequence, involving initial ring formation via MCR followed by N-acylation, represents a viable, though not one-pot, strategy for accessing complex this compound analogues.

Another approach to the piperidinone core involves the reduction of related unsaturated systems. For example, N-acyl-2,3-dihydro-4-pyridones can be reduced to the corresponding N-acyl-4-piperidones using zinc in acetic acid. nih.gov While this demonstrates a ring modification rather than a de novo synthesis, it highlights a method to access saturated piperidone systems from unsaturated precursors, which can then be functionalized.

The following table summarizes the yields of various polysubstituted 2-piperidinones synthesized via a one-pot, five-component reaction. nih.gov

Table 1: Synthesis of Polysubstituted 2-Piperidinones via Five-Component Reaction nih.gov

| Aldehyde (R) | Nitrile (R¹) | Malonate (R²) | Product Yield (%) |

|---|---|---|---|

| C₆H₅ | CN | C₂H₅ | 82 |

| 4-MeC₆H₄ | CN | C₂H₅ | 85 |

| 4-ClC₆H₅ | CN | C₂H₅ | 90 |

| 4-FC₆H₅ | CN | C₂H₅ | 88 |

| 4-BrC₆H₅ | CN | C₂H₅ | 84 |

| C₆H₅ | CO₂Et | C₂H₅ | 72 |

| 4-MeC₆H₄ | CO₂Et | C₂H₅ | 75 |

2 Stereoselective Approaches to Chiral this compound Analogues

The development of stereoselective methods to access chiral this compound analogues is crucial for applications in medicinal chemistry. Strategies generally focus on the asymmetric synthesis of the piperidine (B6355638) ring, which can then be N-trifluoroacetylated.

One effective strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry during ring formation. An asymmetric synthesis of substituted NH-piperidines has been reported, proceeding through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, achieving high yields and excellent enantiomeric excess (>95% ee). rsc.org The resulting enantiopure NH-piperidines are ideal precursors for subsequent N-trifluoroacetylation. Similarly, a highly diastereoselective continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents provides rapid and scalable access to enantioenriched α-substituted piperidines with diastereomeric ratios often exceeding 90:10. nih.gov

Copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes represents another advanced method for preparing chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net This method's utility has been demonstrated in the synthesis of key chiral intermediates for pharmaceuticals. researchgate.net The resulting chiral piperidines, after appropriate functional group manipulation, could be converted to the target trifluoroacetylated lactams.

N-acyldihydropyridones also serve as key intermediates in the stereoselective synthesis of complex molecules. nih.gov These chiral building blocks can be prepared and subsequently modified to introduce multiple stereocenters with high control. nih.gov The reduction of a chiral N-acyl-2,3-dihydro-4-pyridone, for example, can lead to a chiral N-acyl-4-piperidone, demonstrating the translation of stereochemistry from an unsaturated to a saturated ring system. nih.gov These chiral N-acyl piperidones could potentially be transformed into the desired 2-oxo analogues.

The table below presents data on the diastereoselective synthesis of α-chiral piperidines. nih.gov

Table 2: Diastereoselective Synthesis of α-Chiral Piperidines nih.gov

| Grignard Reagent (RMgX) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Phenylmagnesium bromide | 91 | >95:5 |

| 4-Methoxyphenylmagnesium bromide | 85 | >95:5 |

| 2-Thienylmagnesium bromide | 82 | 92:8 |

| Ethylmagnesium bromide | 88 | 94:6 |

| Isopropylmagnesium chloride | 75 | 90:10 |

3 Derivatization from Pre-formed Piperidinone Scaffolds

The most direct route to this compound involves the N-acylation of a pre-formed piperidin-2-one (also known as δ-valerolactam) ring. The lactam nitrogen can be acylated using a suitable trifluoroacetylating agent.

Trifluoroacetic anhydride (TFAA) is a common reagent for this transformation. A patented method for preparing trifluoroacetyl-substituted cyclic amines involves the reaction of the parent heterocycle with TFAA in the presence of an organic base. google.com This approach is applicable to piperidine derivatives and provides a straightforward method for introducing the trifluoroacetyl group onto the nitrogen atom. google.com In a related procedure, the acylation of (3E,5E)-3,5-dibenzylidenepiperidin-4-one with dichloroacetyl chloride in the presence of triethylamine (B128534) demonstrates the feasibility of N-acylation on complex piperidone cores. nih.gov

Another powerful method for activating lactams like valerolactam towards nucleophilic attack is the use of triflic anhydride (Tf₂O). rsc.org The reaction of valerolactam with Tf₂O initially forms an O-triflated lactam intermediate. rsc.org This highly reactive species can then rearrange or react with various nucleophiles. rsc.org Specifically, upon addition of a base at elevated temperatures, it can rearrange to an N-triflated derivative, which readily reacts with amines or alcohols to form amides or esters, respectively. rsc.org This activation provides a versatile platform for synthesizing a range of N-functionalized piperidinone derivatives.

The following table details the synthesis of N-acyl piperidones from pre-formed piperidone scaffolds. nih.gov

Table 3: Synthesis of N-Dichloroacetyl-3,5-bis(benzylidene)-4-piperidones nih.gov

| Aryl Aldehyde Substituent | Product | Yield (%) |

|---|---|---|

| 3,4-Difluoro | 1-Dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone | 78 |

| 3,4-Dichloro | 1-Dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone | 85 |

| 4-Chloro | 1-Dichloroacetyl-3,5-bis(4-chlorobenzylidene)-4-piperidone | 82 |

| 4-Methoxy | 1-Dichloroacetyl-3,5-bis(4-methoxybenzylidene)-4-piperidone | 75 |

Applications in Complex Molecular Architecture Synthesis

1-(Trifluoroacetyl)piperidin-2-one as a Versatile Building Block in Organic Synthesis

This compound serves as a foundational element for the assembly of more complex molecular structures. Its chemical reactivity allows for a variety of transformations, making it a valuable starting material in multi-step synthetic sequences.

The piperidinone ring system within this compound is a key feature that enables its use in the synthesis of various nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals and natural products. For instance, the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been utilized in the development of novel NLRP3 inflammasome inhibitors. nih.govresearchgate.net The synthesis of such complex structures often involves the strategic modification of the core heterocyclic ring.

The construction of fluorinated N-heterocycles is an area of significant interest, with various methods being developed to access these valuable compounds. researchgate.netnih.gov While direct fluorination of piperidines can be challenging, the use of fluorinated building blocks provides a more controlled approach. nih.govnih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Piperidine (B6355638) Derivatives

| Heterocyclic Scaffold | Synthetic Strategy | Reference |

|---|---|---|

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Pharmacophore-hybridization | nih.govresearchgate.net |

| Fluorinated Piperidines | Dearomatization-hydrogenation | nih.gov |

| 3-Fluoropiperidines | [4+2] Annulation | nih.gov |

| α-Trifluoromethyl Piperidines | Ring expansion, cyclization, cycloaddition | mdpi.com |

Beyond being a simple precursor, this compound can act as a scaffold, providing a rigid framework upon which to build more elaborate molecular architectures. This approach is particularly useful in the synthesis of compounds with specific three-dimensional arrangements of functional groups. The trifluoroacetyl group can be used as a handle for further chemical modifications or as a protecting group that can be removed under specific conditions. nih.gov

The development of synthetic routes to complex molecules often relies on the use of such versatile scaffolds. For example, the synthesis of extended fluorinated tripeptides has been achieved using a tetrahydropyridazine scaffold, demonstrating the power of using heterocyclic frameworks to control molecular conformation. beilstein-journals.org

Role in the Creation of Fluorinated Organic Compounds

The presence of the trifluoroacetyl group makes this compound an important reagent for introducing fluorine into organic molecules. Fluorinated compounds often exhibit unique and desirable properties, such as increased metabolic stability and altered electronic characteristics, making them highly valuable in drug discovery and materials science.

The trifluoroacetyl group of this compound can be transferred to other molecules, serving as a direct source of the trifluoromethyl or trifluoroacetyl moiety. google.com The trifluoromethyl group, in particular, is a common substituent in many pharmaceuticals and agrochemicals due to its ability to enhance a molecule's lipophilicity and metabolic stability. mdpi.com Various methods have been developed for the introduction of trifluoromethyl groups into organic molecules, including the use of trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.gov

The trifluoroacetyl group itself can also be a useful functional group. It has been employed as a protecting group for guanidines in peptide synthesis, demonstrating its utility in complex synthetic strategies. nih.gov

Table 2: Methods for Incorporating Trifluoromethyl Groups

| Method | Reagent/Building Block | Reference |

|---|---|---|

| Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate | nih.gov |

| Cycloaddition | Trifluorodiazoethane | researchgate.net |

| From δ-lactams | Ruppert-Prakash reagent (TMSCF₃) | mdpi.com |

This compound is a valuable precursor for the synthesis of N-heterocycles containing multiple fluorine atoms. nih.gov The synthesis of such compounds is of great interest due to the profound impact that fluorine substitution can have on the biological activity and physical properties of the target molecules. d-nb.info

The synthesis of fluorinated and fluoroalkylated heterocycles containing at least one sulfur atom has also been explored through cycloaddition reactions. uzh.ch These methods provide access to a diverse range of fluorinated heterocyclic systems with potential applications in various fields.

Stereocontrolled Synthesis and Chiral Applications

The development of methods for the stereocontrolled synthesis of fluorinated molecules is a significant area of research. While specific information on the stereocontrolled synthesis and chiral applications of this compound is not extensively detailed in the provided search results, the broader context of fluoroorganic chemistry highlights the importance of chirality. purdue.edu The synthesis of enantiomerically pure fluorinated compounds is crucial for understanding their interactions with biological systems.

For instance, the synthesis of (R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid demonstrates the creation of a chiral, fluorinated piperidine derivative. chemscene.com The development of such chiral building blocks is essential for the asymmetric synthesis of complex, biologically active molecules.

Enantioselective Transformations Leveraging this compound Derivatives

No published research could be identified that describes the use of this compound or its derivatives as substrates or catalysts in enantioselective transformations. The influence of the trifluoroacetyl group on directing stereochemical outcomes in reactions such as asymmetric alkylations, reductions, or aldol (B89426) reactions involving the piperidin-2-one core has not been reported. Consequently, data tables illustrating reaction conditions, yields, and enantiomeric excesses for such transformations are not available.

Diastereoselective Control in the Formation of Advanced Intermediates

Similarly, the literature lacks specific examples of this compound being employed to exert diastereoselective control during the synthesis of advanced molecular intermediates. There are no documented cases where the trifluoroacetyl group on the piperidinone nitrogen has been utilized to influence the stereochemical outcome at other positions on the ring or on adjacent functionalities. As a result, there is no data to present regarding diastereomeric ratios or the formation of specific diastereomers using this particular compound.

Spectroscopic and Computational Characterization of 1 Trifluoroacetyl Piperidin 2 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure and providing initial insights into the compound's electronic environment.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-(Trifluoroacetyl)piperidin-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its covalent framework. Although specific spectral data for this compound is not published, expected chemical shifts can be predicted based on the parent δ-valerolactam structure and the known effects of N-acylation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the piperidinone ring. The protons alpha to the nitrogen (C6-H₂) and the carbonyl group (C3-H₂) would be the most deshielded. Due to the amide bond's partial double-bond character, rotation around the N-CO bond is restricted, potentially leading to broadened signals or distinct signals for axial and equatorial protons at room temperature.

¹³C NMR: The carbon spectrum would be characterized by the presence of two carbonyl signals: one for the lactam carbonyl (C2) and one for the trifluoroacetyl carbonyl. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms. The piperidinone ring carbons would resonate at positions shifted downfield compared to the parent δ-valerolactam, a consequence of the electron-withdrawing nature of the trifluoroacetyl group.

¹⁹F NMR: The ¹⁹F NMR spectrum is the simplest, expected to show a single sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoroacetyl group.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on analogous structures and known substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 (C=O, lactam) | - | ~170-175 |

| C3 (-CH₂-) | ~2.5-2.7 | ~30-35 |

| C4 (-CH₂-) | ~1.8-2.0 | ~20-25 |

| C5 (-CH₂-) | ~1.9-2.1 | ~25-30 |

| C6 (-CH₂-N) | ~3.8-4.0 | ~45-50 |

| C=O (acetyl) | - | ~155-160 (quartet, ²J_CF) |

| CF₃ | - | ~115-120 (quartet, ¹J_CF) |

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₇H₈F₃NO₂, the expected monoisotopic mass can be precisely calculated. This technique is invaluable for confirming the identity of a synthesized compound.

The calculated monoisotopic mass for C₇H₈F₃NO₂ is 195.05072 Da. uni.lu In an HRMS experiment, observing a molecular ion peak corresponding to this value (e.g., [M+H]⁺ at 196.05800 or [M+Na]⁺ at 218.03994) would provide strong evidence for the compound's identity. uni.lu Fragmentation patterns in tandem MS/MS experiments would likely involve the loss of the trifluoroacetyl group (CF₃CO) or cleavage of the piperidinone ring, providing further structural confirmation.

Conformational Analysis and Stereochemical Investigations

The six-membered piperidinone ring is not planar and can adopt several conformations. The nature of the N-substituent is a critical determinant of the ring's preferred geometry.

Experimental techniques like variable-temperature NMR and X-ray crystallography are used to determine the conformational preferences of cyclic compounds. For N-acyl piperidines, a significant factor governing conformation is the planarity of the amide bond, which introduces sp² character to the nitrogen atom. This creates a pseudoallylic strain when substituents are present at the C2 position. nih.gov

Studies on related N-acyl piperidin-4-ones have shown that the introduction of an electron-withdrawing group on the nitrogen can favor a boat or twist-boat conformation over the more common chair conformation. researchgate.net This is to alleviate the steric strain arising from the planar amide group. Therefore, it is reasonable to predict that this compound may also exhibit a significant population of non-chair conformations in solution and in the solid state.

Theoretical calculations complement experimental findings by providing energy differences between various possible conformations. Quantum mechanics calculations, particularly using Density Functional Theory (DFT), can model the geometry of different conformers (chair, boat, twist-boat) and calculate their relative stabilities.

For N-acylpiperidines with a substituent at the 2-position, computational studies have shown that the twist-boat conformation can be energetically competitive with the chair form. nih.gov One study using the M06-2X level of theory found the twist-boat to be only 1.2-1.5 kcal/mol less favorable than the most stable chair conformation. nih.gov This small energy difference suggests that both conformers could be present at equilibrium. The strong preference for planarity at the N-trifluoroacetyl group in this compound would likely lead to a similar, complex conformational landscape.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools for predicting the structure, properties, and reactivity of molecules where experimental data is lacking. For this compound, theoretical modeling can be used to optimize molecular geometry, calculate spectroscopic parameters, and analyze the electronic structure.

Methods such as DFT and ab initio calculations are employed to find the lowest energy conformations. nih.gov These models can predict NMR chemical shifts and coupling constants, which can then be compared with experimental data if it becomes available. Furthermore, Natural Bond Orbital (NBO) analysis can be used to investigate the stereoelectronic interactions, such as the n → π* interaction of the nitrogen lone pair with the carbonyl group, which defines the amide bond's character. nih.gov Molecular dynamics simulations can also reveal the dynamic behavior of the molecule in solution, showing transitions between different conformations. nih.gov

Table 2: Illustrative Theoretical Conformational Energy Profile (Note: This table presents a hypothetical energy landscape based on data from analogous N-acylpiperidines. nih.gov Values are for illustrative purposes.)

| Conformer | Description | Relative Energy (ΔG, kcal/mol) | Predicted Population (%) at 298 K |

| Chair | Trifluoroacetyl group is pseudo-equatorial | 0.0 (Reference) | ~88% |

| Twist-Boat | Ring adopts a twisted, non-chair conformation | +1.5 | ~12% |

| Boat | Classical boat conformation | > +5.0 | <1% |

Electronic Structure Calculations

Electronic structure calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular geometry, orbital interactions, and electronic properties of molecules. For this compound, such calculations would be anticipated to reveal a significant alteration of the electronic environment of the lactam ring due to the presence of the trifluoroacetyl group.

The strong inductive effect of the three fluorine atoms in the trifluoroacetyl group is expected to withdraw electron density from the amide nitrogen. This, in turn, would impact the degree of resonance stabilization of the amide bond within the piperidin-2-one ring. In typical amides, the delocalization of the nitrogen lone pair into the carbonyl group is a key stabilizing feature. However, in this compound, the electron-withdrawing trifluoroacetyl group would likely diminish this resonance, leading to a more localized nitrogen lone pair and a more electrophilic amide carbonyl carbon.

Computational studies on related N-acyl-2-piperidinones have explored conformational preferences, with the heterocyclic ring often adopting twist-boat or chair conformations depending on the substituents. For this compound, the planarity of the N-acyl group and its rotational barrier would be key parameters determined through electronic structure calculations. Natural Bond Orbital (NBO) analysis, a common computational technique, could provide quantitative insights into the orbital interactions, charge distribution, and the extent of delocalization within the molecule.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Effect of Trifluoroacetyl Group | Rationale |

| Amide Resonance | Decreased | The strong electron-withdrawing nature of the CF3 group reduces the availability of the nitrogen lone pair for delocalization into the lactam carbonyl. |

| Electrophilicity of Carbonyl Carbon | Increased | Reduced resonance and inductive withdrawal of electron density make the carbonyl carbon more susceptible to nucleophilic attack. |

| Acidity of α-Protons | Increased | The inductive effect of the N-trifluoroacetyl group can enhance the acidity of the protons on the carbon adjacent to the nitrogen. |

| Rotational Barrier of N-CO Bond | Altered | The electronic and steric effects of the trifluoroacetyl group will influence the rotational energy landscape around the bond connecting it to the piperidinone ring. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides valuable mechanistic insights into chemical transformations. For this compound, a key reaction of interest would be its hydrolysis, given the known susceptibility of some N-acyl amides to cleavage under certain conditions.

Studies on the hydrolysis of N-acylated amino acid amides have shown that electron-rich acyl groups can, counterintuitively, promote hydrolysis under mild acidic conditions. acs.orgnih.gov However, the trifluoroacetyl group is strongly electron-withdrawing. This is expected to make the amide bond more susceptible to nucleophilic attack. The mechanism of hydrolysis, whether acid- or base-catalyzed, could be elucidated through transition state analysis.

For instance, in a base-catalyzed hydrolysis, the transition state would likely involve the attack of a hydroxide (B78521) ion on the highly electrophilic lactam carbonyl carbon. Computational modeling could determine the activation energy for this step and compare it to the hydrolysis of unsubstituted piperidin-2-one, thereby quantifying the activating effect of the trifluoroacetyl group.

Furthermore, the trifluoroacetyl group itself can be involved in specific reactions. Research on trifluoroacetylation in peptide synthesis has detailed mechanisms where trifluoroacetyl groups can be transferred. pnas.orgnih.gov While this is often in the context of protecting group chemistry, it highlights the reactivity associated with this functional group. Reaction pathway modeling could explore the potential for intramolecular rearrangements or reactions with external nucleophiles at the trifluoroacetyl carbonyl group.

The stability of the lactam ring is another area where computational analysis would be insightful. While cyclic amides are generally more susceptible to hydrolysis than their linear counterparts due to ring strain, the electronic effects of the N-acyl group play a crucial role. nih.govresearchgate.net Modeling the ring-opening of this compound would involve locating the transition state for the cleavage of the amide bond and calculating the associated energy barrier.

Table 2: Potential Reaction Pathways and Computational Approaches for this compound

| Reaction Pathway | Computational Method | Key Information Obtained |

| Base-Catalyzed Hydrolysis | Transition State Search (e.g., QST2, QST3), IRC Calculations | Geometry of the transition state, activation energy, reaction mechanism (concerted vs. stepwise). |

| Acid-Catalyzed Hydrolysis | Modeling with explicit solvent molecules (e.g., water, hydronium) | Role of protonation in activating the carbonyl group, determination of the rate-determining step. |

| Nucleophilic Acyl Substitution | Calculation of reaction profiles with various nucleophiles | Relative reactivity towards different nucleophiles, prediction of product distribution. |

| Conformational Interconversion | Potential Energy Surface (PES) Scan | Identification of stable conformers, energy barriers for rotation around key single bonds. |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

Currently, there are no established, optimized synthetic routes specifically for 1-(Trifluoroacetyl)piperidin-2-one found in the literature. Future research would logically begin with establishing efficient and scalable methods for its preparation. A primary route would involve the direct N-acylation of piperidin-2-one with a suitable trifluoroacetylating agent.

Potential Synthetic Approaches:

| Reagent/Catalyst | Description | Potential Advantages |

| Trifluoroacetic Anhydride (B1165640) (TFAA) | A common and highly reactive agent for trifluoroacetylation. The reaction with piperidin-2-one would likely require a non-nucleophilic base to scavenge the trifluoroacetic acid byproduct. | High reactivity, readily available. |

| Ethyl Trifluoroacetate | A less reactive acylating agent that could offer more controlled reaction conditions, potentially avoiding side reactions. | Milder conditions, potentially higher selectivity. |

| N-Trifluoroacetylmorpholine | An alternative trifluoroacetylating agent used in flow synthesis to avoid acidic byproducts. thieme-connect.de | Good for specialized applications like flow chemistry. |

Future work in this area would involve screening various solvents, bases, and reaction conditions (temperature, time) to optimize the yield and purity of this compound. Characterization using modern analytical techniques (NMR, MS, IR) would be essential to confirm its structure.

Exploration of Undiscovered Reactivity and Transformative Potential

The reactivity of this compound remains unexplored. The presence of the electron-withdrawing trifluoroacetyl group is expected to significantly activate the lactam ring, making it susceptible to nucleophilic attack and ring-opening reactions. This enhanced reactivity could be a cornerstone of its synthetic utility.

Prospective Research Areas:

Ring-Opening Reactions: Investigating the reaction of the compound with various nucleophiles (e.g., amines, alcohols, thiols) could lead to the formation of functionalized δ-aminovaleric acid derivatives. The trifluoroacetyl group could serve as a protecting group or as a readily cleavable activating group under mild basic conditions.

Reductions and Additions: Exploring the selective reduction of the lactam carbonyl or its reaction with organometallic reagents could yield valuable piperidine-based scaffolds.

Asymmetric Transformations: Developing catalytic asymmetric reactions using the compound as a substrate could provide access to chiral piperidine (B6355638) derivatives, which are important building blocks in pharmaceutical synthesis. nih.gov

Applications in Advanced Functional Material Precursors

Lactams, including piperidin-2-one, are monomers for the synthesis of polyamides (nylons). wikipedia.org The introduction of a trifluoroacetyl group could modulate the properties of the resulting polymer.

Hypothetical Applications in Materials Science:

| Potential Material | Role of this compound | Anticipated Properties |

| Fluorinated Polyamides | Used as a monomer or co-monomer in ring-opening polymerization. | Increased thermal stability, chemical resistance, and altered surface properties (hydrophobicity). |

| Functional Coatings | Incorporated into polymer backbones to create surfaces with low surface energy or specific binding properties. | Hydrophobic, oleophobic, or self-cleaning surfaces. |

| Advanced Membranes | Used to create polymers for gas separation or filtration membranes. | The fluorine content could enhance selectivity and permeability for specific gases or liquids. |

Research in this domain would involve polymerization studies, followed by thorough characterization of the resulting materials' physical, chemical, and thermal properties to assess their viability for specific applications.

Integration with Green Chemistry Principles and Flow Chemistry Approaches

Modern chemical synthesis emphasizes sustainability, resource efficiency, and safety. nih.gov Future development of synthetic routes for this compound should incorporate these principles from the outset.

Green and Flow Chemistry Strategies:

Catalytic Methods: Developing catalytic (as opposed to stoichiometric) methods for its synthesis would reduce waste.

Greener Solvents: Moving away from hazardous solvents like dichloromethane (B109758) to more environmentally benign alternatives (e.g., 2-MeTHF, cyclopentyl methyl ether) would be a key objective. thieme-connect.de

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product.

Flow Chemistry: The synthesis of related compounds has been successfully translated to continuous flow systems. thieme-connect.denih.govnih.gov A flow process for this compound could offer enhanced safety (better temperature control), improved consistency, and easier scalability compared to traditional batch methods. Research would focus on developing a robust packed-bed or microreactor system for its continuous production.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Trifluoroacetyl)piperidin-2-one, and how can reaction conditions be tailored to improve yield and purity?

- Methodology : Begin with nucleophilic acylation of piperidin-2-one using trifluoroacetic anhydride or 1-(trifluoroacetyl)imidazole under anhydrous conditions. Monitor reaction progress via TLC or LC-MS. Purification via flash column chromatography (e.g., silica gel with gradients of ethyl acetate/petroleum ether) is critical to isolate the product, as described in chiral separations of analogous compounds . Optimize solvent ratios and temperature to suppress side reactions (e.g., hydrolysis of the trifluoroacetyl group).

Q. Which spectroscopic techniques are most reliable for characterizing the trifluoroacetyl moiety in this compound?

- Methodology : Use NMR to confirm the presence of the trifluoromethyl group, as it provides distinct signals (e.g., a singlet near -75 ppm). Complement with NMR to verify piperidin-2-one ring protons and IR spectroscopy for carbonyl stretching vibrations (C=O at ~1700–1750 cm). Mass spectrometry (HRMS or ESI-MS) can validate molecular weight. Note that trifluoroacetyl groups may complicate NMR due to coupling with fluorine atoms; deuterated solvents and decoupling techniques may mitigate this .

Q. What computational tools can predict the reactivity of the trifluoroacetyl group in piperidin-2-one derivatives?

- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic effects and nucleophilic attack sites. Molecular docking studies can assess interactions with biological targets (e.g., enzymes or receptors). PubChem-derived InChI keys and SMILES strings (e.g., for related compounds) facilitate structure input into software like Gaussian or AutoDock .

Advanced Research Questions

Q. How can chiral separation techniques resolve enantiomers of this compound derivatives, and what analytical criteria validate enantiopurity?

- Methodology : Use supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Cellulose-2) and mobile phases like CO/ethanol + 0.1% NHOH. Monitor separation via retention time and UV detection. Validate enantiopurity using polarimetry or chiral HPLC. For example, a study on a structurally similar compound achieved baseline separation with SFC, yielding enantiomers with >99% enantiomeric excess (ee) .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives across studies?

- Methodology : Conduct meta-analyses to identify variables such as assay conditions (e.g., cell lines, concentrations) or structural modifications (e.g., substituents on the piperidine ring). Reproduce key experiments under standardized protocols. For instance, discrepancies in antitumor activity may arise from differences in cell permeability or metabolic stability, which can be probed via comparative cytotoxicity assays and pharmacokinetic profiling .

Q. What in vitro assay designs are optimal for probing the mechanism of action of this compound in neurological targets?

- Methodology : Use primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) to assess effects on neuroinflammatory pathways (e.g., SARM1 activation). Combine Western blotting for protein targets (e.g., cleaved caspase-3) with calcium imaging or electrophysiology to evaluate functional outcomes. Dose-response studies and isoform-selective inhibitors can clarify specificity .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development for studies on this compound?

- Methodology : Align research questions with gaps in mechanistic understanding (e.g., "Does the trifluoroacetyl group enhance blood-brain barrier penetration?"). Ensure feasibility by piloting synthesis and assay protocols. Address ethical considerations through rigorous preclinical toxicity screening. Novelty can arise from exploring understudied applications, such as antimicrobial resistance modulation .

Methodological Pitfalls and Solutions

- Synthesis Challenges : Hydrolysis of the trifluoroacetyl group during purification is common. Use anhydrous solvents and avoid prolonged exposure to acidic/basic conditions .

- Analytical Artifacts : Trifluoroacetyl derivatives may exhibit unexpected NMR splitting patterns. Employ -decoupled experiments or 2D NMR (e.g., HSQC) for clarity .

- Biological Assays : False negatives in activity screens may result from poor solubility. Pre-dissolve compounds in DMSO and verify stability via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。